Chanoclavine vs. Ergonovine: Potent and Concentration-Dependent Inhibition of Human 5-HT3A Receptors
In a head-to-head comparison using Xenopus oocytes expressing human 5-HT3A receptors, chanoclavine demonstrates a distinctly potent and concentration-dependent inhibitory profile that is not shared by the clinically used ergot alkaloid, ergonovine. While ergonovine achieves a maximum inhibition (Imax) of only 15 ± 5.7% at concentrations up to 300 µM, chanoclavine exhibits an Imax of 83.6 ± 12.6%, a greater than 5-fold increase in maximal effect [1]. The inhibitory effect of chanoclavine is also highly concentration-dependent, showing inhibition percentages of 42.5 ± 5.7%, 61.6 ± 6.1%, and 75 ± 4.5% at 100, 200, and 300 µM, respectively [1].
| Evidence Dimension | Maximum inhibition (Imax) of 5-HT-induced current in human 5-HT3A receptors |
|---|---|
| Target Compound Data | Imax = 83.6 ± 12.6% |
| Comparator Or Baseline | Ergonovine: Imax = 15 ± 5.7% |
| Quantified Difference | 5.6-fold greater Imax for chanoclavine |
| Conditions | Xenopus oocytes expressing human 5-HT3A mRNA; held at -80 mV; co-application of compound with 100 µM 5-HT. |
Why This Matters
For researchers studying 5-HT3 receptor pharmacology, this data proves chanoclavine is a far more potent functional antagonist than ergonovine, making it the superior tool for probing this specific receptor subtype.
- [1] PMC7956620. (n.d.). Figure 2: Concentration-dependent response of Xenopus oocytes expressing human 5-HT3A receptors to ergot alkaloids. View Source
